molecular formula C17H15N3O2 B2638451 N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenylacetamide CAS No. 1226429-34-0

N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenylacetamide

Cat. No.: B2638451
CAS No.: 1226429-34-0
M. Wt: 293.326
InChI Key: KCBXXYXVJRWITC-UHFFFAOYSA-N
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Description

N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenylacetamide is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a 1,2,4-oxadiazole heterocycle, a privileged scaffold known for its metabolic stability and role as a bioisostere for esters and amides, which can enhance the pharmacokinetic properties of potential therapeutic agents . This scaffold is recognized for its diverse biological activities, which include antimicrobial, anti-inflammatory, and anticancer effects, making it a valuable template for developing novel bioactive molecules . The integration of the acetamide functionality, as seen in related N-phenylacetamide derivatives, further contributes to its research potential, particularly in the exploration of new antibacterial and nematicidal agents . Researchers can utilize this compound as a key building block or intermediate in the synthesis of more complex target molecules, or as a core structure for screening against various biological targets. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-12-18-17(22-20-12)14-7-9-15(10-8-14)19-16(21)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCBXXYXVJRWITC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of a halogen atom with another nucleophile .

Scientific Research Applications

Biological Activities

  • Anticancer Properties :
    • The 1,3,4-oxadiazole derivatives have been extensively studied for their anticancer properties. They exhibit cytotoxic effects against various cancer cell lines through mechanisms such as inhibiting growth factors and enzymes involved in tumor progression .
    • For instance, studies have shown that compounds containing the oxadiazole moiety can inhibit telomerase and topoisomerase activities, which are crucial for cancer cell proliferation .
  • Antimicrobial Activity :
    • N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenylacetamide has demonstrated antimicrobial properties against a range of pathogens. Its structural features allow it to interact with bacterial membranes and inhibit essential bacterial functions .
  • Anti-inflammatory Effects :
    • Research indicates that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. The mechanism involves the modulation of inflammatory pathways and cytokine production .

Anticancer Activity

A study by Salahuddin et al. synthesized various substituted 1,3,4-oxadiazole derivatives and tested them against multiple cancer cell lines. Among the compounds tested, those with the oxadiazole ring showed significant growth inhibition in human cancer cells, indicating their potential as anticancer agents .

CompoundCell Line TestedGrowth Inhibition (%)
2-chloroquinolin-3-yl derivativeSNB-75 (CNS cancer)95.70
Oxadiazole derivativeUO-31 (renal cancer)96.86

Antimicrobial Studies

Another research highlighted the efficacy of oxadiazole derivatives against specific bacterial strains. The compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. For example, in anticancer applications, it may inhibit the activity of certain enzymes or proteins involved in cell proliferation and survival. The compound can also induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenylacetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research and potential therapeutic applications .

Biological Activity

N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenylacetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound is characterized by the following chemical properties:

PropertyValue
CAS Number 884507-32-8
Molecular Formula C16H16N4O
Molecular Weight 284.32 g/mol
InChI Key MUCOLQGVWQXQMX-UHFFFAOYSA-N
PubChem CID 18525856

Research indicates that compounds containing the oxadiazole moiety exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific interactions of this compound with biological targets have not been extensively documented; however, similar compounds have demonstrated the following mechanisms:

  • Antimicrobial Activity : Compounds with oxadiazole structures have shown significant inhibition against various pathogens. For instance, derivatives have been reported to possess minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
  • Anticancer Potential : The compound's structure suggests potential activity against cancer cell lines. In a study involving related compounds, significant cytotoxicity was observed against HepG2 liver cancer cells, with IC50 values indicating effective antiproliferative activity .
  • Enzyme Inhibition : Some oxadiazole derivatives act as inhibitors for key enzymes involved in metabolic pathways, such as acetyl-CoA carboxylases (ACCs) and dihydrofolate reductase (DHFR), which are crucial for cancer proliferation and microbial resistance .

Antimicrobial Evaluation

A study evaluated various oxadiazole derivatives for their antimicrobial properties. The results indicated that this compound exhibited promising activity against Gram-positive and Gram-negative bacteria. The compound showed synergistic effects when combined with established antibiotics like ciprofloxacin.

Anticancer Activity

In vitro studies on HepG2 cells revealed that the compound significantly inhibited cell proliferation at concentrations ranging from 3.25 µg/mL to 100 µg/mL. The most potent derivative in this series demonstrated an IC50 value of approximately 13 µg/mL . This suggests that structural modifications can enhance anticancer efficacy.

Q & A

Q. What are the common synthetic routes for N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenylacetamide?

The synthesis typically involves multi-step reactions focusing on constructing the 1,2,4-oxadiazole ring and coupling it to the phenylacetamide backbone. Key methods include:

  • Condensation reactions : Microwave-assisted cyclization of Boc-protected aminobenzoic acid derivatives with hydroxylamine analogs to form the oxadiazole ring, followed by deprotection and acrylamide coupling .
  • Catalyzed coupling : Refluxing 2-chloro-N-phenylacetamide derivatives with sodium azide in toluene:water (8:2) to generate intermediates, followed by purification via recrystallization or extraction .
  • Heterocycle functionalization : Reacting 2-amino-5-phenyl-1,3,4-oxadiazole with chloroacetyl chloride in triethylamine to form chloroacetamide intermediates, which are further modified .

Q. How is the purity and structural integrity of the compound verified post-synthesis?

Methodological validation involves:

  • Chromatography : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:1) to monitor reaction progress .
  • Recrystallization : Ethanol-based recrystallization to isolate pure solids .
  • Spectroscopic analysis : LC-MS (liquid chromatography-mass spectrometry) for molecular weight confirmation and NMR (nuclear magnetic resonance) for structural elucidation .

Q. What spectroscopic techniques are employed for characterizing this compound?

Advanced spectroscopic methods are critical:

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions and stereochemistry .
  • LC-HRMS : High-resolution mass spectrometry for exact mass determination (e.g., [M+H]+^+ = 408.1923) .
  • X-ray crystallography : Resolving crystal structures to validate spatial arrangements of the oxadiazole and acetamide moieties .

Advanced Questions

Q. How do variations in reaction conditions affect the yield and stereochemistry during synthesis?

Reaction parameters significantly influence outcomes:

  • Catalysts : Pyridine and Zeolite (Y-H) under reflux enhance cyclization efficiency compared to triethylamine alone, reducing side products .
  • Solvent systems : Toluene:water (8:2) improves azide substitution kinetics, while microwave-assisted methods shorten reaction times (5–7 hours vs. 4 hours) .
  • Temperature : Higher temperatures (150°C) in oil baths promote ring closure but may require stringent cooling to prevent decomposition .

Q. What computational methods are used to predict the electronic properties of the oxadiazole ring?

Density-functional theory (DFT) with hybrid functionals (e.g., Becke’s three-parameter exchange-correlation functional) models the oxadiazole’s electron distribution and thermochemical stability. These methods predict:

  • Exact exchange contributions : Critical for accurate atomization energy calculations (average deviation ±2.4 kcal/mol) .
  • HOMO-LUMO gaps : Assessing reactivity for electrophilic substitution or bioactivity .

Q. How can contradictions in biological activity data between studies be resolved?

Discrepancies often arise from assay variability. Methodological solutions include:

  • Orthogonal assays : Combining antiproliferative assays (e.g., MTT tests on cancer cell lines) with receptor-binding studies (e.g., orexin receptor antagonism screens) to cross-validate activity .
  • Structural analogs : Synthesizing derivatives with modified substituents (e.g., fluorophenyl or methoxy groups) to isolate structure-activity relationships (SAR) .
  • Dose-response profiling : Ensuring consistent molar concentrations and solvent controls (e.g., DMSO tolerance limits) to minimize false positives/negatives .

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